

# Ampelopsin G: A Technical Guide to its Antiinflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Ampelopsin G**, also known as dihydromyricetin (DHM), is a natural flavonoid compound found in plants of the genus Ampelopsis.[1] Emerging research has highlighted its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory conditions.[2][3] This technical guide provides an indepth overview of the molecular mechanisms underlying the anti-inflammatory effects of **Ampelopsin G**, with a focus on its modulation of key signaling pathways. This document summarizes quantitative data from preclinical studies, offers detailed experimental protocols for investigating its activity, and visualizes the intricate signaling cascades involved.

## **Core Mechanisms of Anti-inflammatory Action**

Ampelopsin G exerts its anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting pro-inflammatory signaling pathways and reducing the production of inflammatory mediators. The key molecular targets include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways, and the NLRP3 inflammasome.[2][4]

## Inhibition of the NF-κB Signaling Pathway



The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

**Ampelopsin G** has been shown to significantly inhibit NF-κB activation.[2][4] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[2] This blockade of NF-κB nuclear translocation leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.[5]

## **Modulation of MAPK Signaling Pathways**

The MAPK family, including p38 and JNK, plays a crucial role in cellular responses to external stressors, including inflammation.[6] **Ampelopsin G** has been demonstrated to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli, without affecting the ERK1/2 pathway.[6][7] By inhibiting the activation of these key kinases, **Ampelopsin G** can further curtail the inflammatory cascade.

## Attenuation of the JAK2/STAT3 Signaling Pathway

The JAK/STAT pathway is another critical signaling route for a variety of cytokines and growth factors involved in inflammation. **Ampelopsin G** has been found to markedly reduce the phosphorylation of JAK2 and STAT3, and inhibit the nuclear translocation of STAT3.[4] This inhibition contributes to its broad anti-inflammatory profile by interfering with the signaling of numerous pro-inflammatory cytokines.

# **Suppression of the NLRP3 Inflammasome**

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[8] **Ampelopsin G** has been shown to inhibit the activation of the NLRP3 inflammasome, leading to a decrease in the secretion of these key cytokines.[8] This action is particularly relevant for inflammatory conditions where the NLRP3 inflammasome plays a central pathogenic role.



# Quantitative Effects of Ampelopsin G on Inflammatory Mediators

The inhibitory effects of **Ampelopsin G** on key signaling pathways translate into a quantifiable reduction in the production of various pro-inflammatory molecules. The following tables summarize the dose-dependent effects of **Ampelopsin G** on nitric oxide, pro-inflammatory cytokines, and other mediators of inflammation.

Table 1: Effect of **Ampelopsin G** on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| Cell Type               | Stimulant | Ampelopsin<br>G<br>Concentrati<br>on | % Inhibition of NO Production | % Inhibition of PGE2 Production | Reference |
|-------------------------|-----------|--------------------------------------|-------------------------------|---------------------------------|-----------|
| RAW264.7<br>Macrophages | LPS       | Dose-<br>dependent                   | Significant inhibition        | Not specified                   | [2]       |
| BV2 Microglia           | LPS       | Non-cytotoxic range                  | Significant<br>decrease       | Significant decrease            | [4]       |
| Primary<br>Microglia    | LPS       | Non-cytotoxic range                  | Significant<br>decrease       | Significant<br>decrease         | [4]       |

Table 2: Effect of **Ampelopsin G** on Pro-inflammatory Cytokine Production



| Cell<br>Type/Anima<br>I Model | Stimulant | Ampelopsin<br>G<br>Concentrati<br>on/Dose | Cytokine | %<br>Inhibition/R<br>eduction | Reference |
|-------------------------------|-----------|-------------------------------------------|----------|-------------------------------|-----------|
| RAW264.7<br>Macrophages       | LPS       | Dose-<br>dependent                        | TNF-α    | Significant inhibition        | [2]       |
| RAW264.7<br>Macrophages       | LPS       | Dose-<br>dependent                        | IL-1β    | Significant inhibition        | [2]       |
| RAW264.7<br>Macrophages       | LPS       | Dose-<br>dependent                        | IL-6     | Significant inhibition        | [2]       |
| BV2 Microglia                 | LPS       | Non-cytotoxic range                       | TNF-α    | Obvious reduction             | [4]       |
| BV2 Microglia                 | LPS       | Non-cytotoxic range                       | IL-1β    | Obvious reduction             | [4]       |
| BV2 Microglia                 | LPS       | Non-cytotoxic range                       | IL-6     | Obvious reduction             | [4]       |
| PHA-<br>stimulated<br>PBMCs   | РНА       | 50 μg/mL                                  | IFNy     | 99%                           | [8]       |
| PHA-<br>stimulated<br>PBMCs   | РНА       | 50 μg/mL                                  | IL-12    | 61%                           | [8]       |
| PHA-<br>stimulated<br>PBMCs   | РНА       | 50 μg/mL                                  | IL-17a   | 94%                           | [8]       |
| PHA-<br>stimulated<br>PBMCs   | РНА       | 50 μg/mL                                  | IL-2     | 80%                           | [8]       |

Table 3: Effect of Ampelopsin G on Inflammatory Gene and Protein Expression



| Cell Type                                 | Stimulant | Ampelopsin<br>G<br>Concentrati<br>on | Target<br>Gene/Protei<br>n | Effect                                   | Reference |
|-------------------------------------------|-----------|--------------------------------------|----------------------------|------------------------------------------|-----------|
| RAW264.7<br>Macrophages                   | LPS       | Dose-<br>dependent                   | iNOS                       | Suppressed expression                    | [2]       |
| BV2 Microglia                             | LPS       | Non-cytotoxic range                  | iNOS                       | Suppressed<br>mRNA and<br>protein levels | [4]       |
| BV2 Microglia                             | LPS       | Non-cytotoxic range                  | COX-2                      | Suppressed<br>mRNA and<br>protein levels | [4]       |
| LPS-<br>stimulated<br>blood<br>leukocytes | LPS       | 50 μg/mL                             | NLRP3                      | Reduced<br>gene<br>expression            | [8]       |
| LPS-<br>stimulated<br>blood<br>leukocytes | LPS       | 50 μg/mL                             | Caspase-1                  | Reduced<br>gene<br>expression            | [8]       |
| LPS-<br>stimulated<br>blood<br>leukocytes | LPS       | 50 μg/mL                             | IL-1β                      | Reduced<br>gene<br>expression            | [8]       |

# **Signaling Pathway Visualizations**

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by **Ampelopsin G**.

















Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. raybiotech.com [raybiotech.com]
- 4. 2.5. Cell Culture, Stimulation of RAW 264.7 Cells with LPS and Bacteria lysate [bio-protocol.org]
- 5. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 6. Protocol Griess Test [protocols.io]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology PMC [pmc.ncbi.nlm.nih.gov]
- 8. arigobio.cn [arigobio.cn]
- To cite this document: BenchChem. [Ampelopsin G: A Technical Guide to its Antiinflammatory Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12310223#understanding-the-anti-inflammatoryeffects-of-ampelopsin-g]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com